Enantioselective Rh-Catalyzed Hydroacylation – Stereocenter-Driven Differentiation vs. Unsubstituted Parent
Under a unified Rh‑catalysed alkene hydroacylation protocol, substrates that deliver 5‑methyl‑6,7‑dihydroindolizin‑8(5H)‑one engage the chiral ligand to furnish enantioenriched product, whereas the des‑methyl analog (6,7‑dihydroindolizin‑8(5H)‑one) lacks the stereogenic centre required for ee measurement. The Ghosh–Stanley study demonstrates that C5 substitution is a prerequisite for observing enantioselectivity in this annulation; the 5‑methyl substrate is the prototypical entry that validates the asymmetric methodology [1]. Quantitative ee values for the 5‑methyl derivative are accessible from the primary reference (typically in the 80–95 % ee range for related substrates in the same publication).
| Evidence Dimension | Enantiomeric excess (ee) in Rh‑catalyzed hydroacylation |
|---|---|
| Target Compound Data | 5‑Methyl‑6,7‑dihydroindolizin‑8(5H)‑one obtained as chiral product; ee reported in primary source (Org. Lett. 2014) |
| Comparator Or Baseline | 6,7‑Dihydroindolizin‑8(5H)‑one (CAS 54906‑44‑4) and other substrates lacking C5 substitution |
| Quantified Difference | Presence vs. absence of measurable enantioselectivity; the des‑methyl analog gives racemic or non‑chiral product under analogous conditions |
| Conditions | Rh(I) / chiral phosphine ligand, toluene or DCE, 40–80 °C, intramolecular alkene hydroacylation |
Why This Matters
For procurement targeting asymmetric synthesis, only the 5‑methyl derivative provides the stereocentre needed for downstream chiral chemistry; the unsubstituted parent is not a viable alternative.
- [1] Ghosh, A.; Du, X.; Stanley, L. M. Enantioselective Synthesis of Polycyclic Nitrogen Heterocycles by Rh-Catalyzed Alkene Hydroacylation: Constructing Six-Membered Rings in the Absence of Chelation Assistance. Org. Lett. 2014, 16 (15), 4032–4035. DOI: 10.1021/ol501869s. View Source
